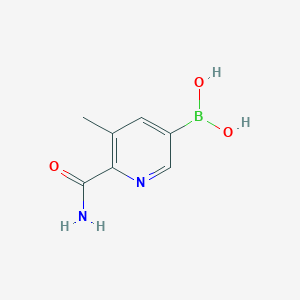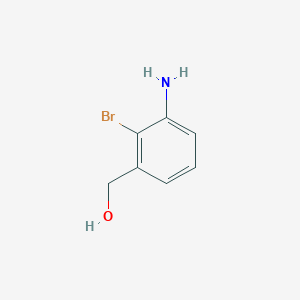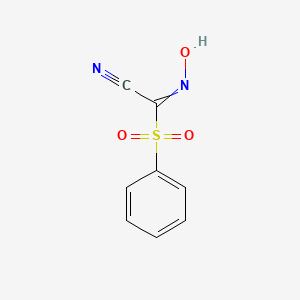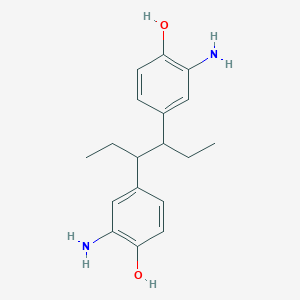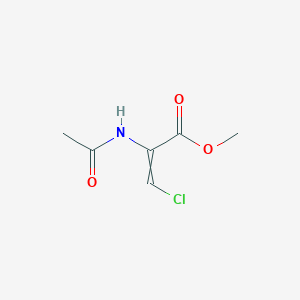
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms This particular compound is notable for its three aziridine groups, which are three-membered nitrogen-containing rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of chlorine atoms with aziridine groups. The reaction is usually performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the triazine ring can lead to the formation of partially or fully hydrogenated triazines.
Substitution: The aziridine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Hydrogenated triazines
Substitution: Various substituted triazines depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive aziridine groups.
作用機序
The mechanism of action of 2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine involves its ability to form covalent bonds with nucleophilic sites in target molecules. The aziridine groups are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as cross-linking in polymers and drug delivery systems.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Tris(aziridin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl groups on the aziridine rings.
2,4,6-Tris(2-methylaziridin-1-yl)-1,3,5-triazine: Similar structure with methyl groups instead of dimethyl groups.
Uniqueness
2,4,6-Tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine is unique due to the presence of the 2,2-dimethylaziridine groups, which impart distinct steric and electronic properties. These features can influence its reactivity and the stability of the compounds it forms, making it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
20354-76-1 |
|---|---|
分子式 |
C15H24N6 |
分子量 |
288.39 g/mol |
IUPAC名 |
2,4,6-tris(2,2-dimethylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H24N6/c1-13(2)7-19(13)10-16-11(20-8-14(20,3)4)18-12(17-10)21-9-15(21,5)6/h7-9H2,1-6H3 |
InChIキー |
XQBPVIXOAFZEEK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN1C2=NC(=NC(=N2)N3CC3(C)C)N4CC4(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


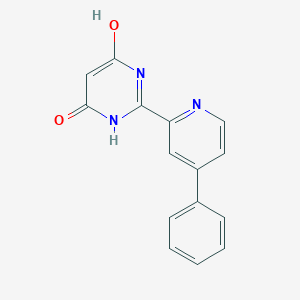
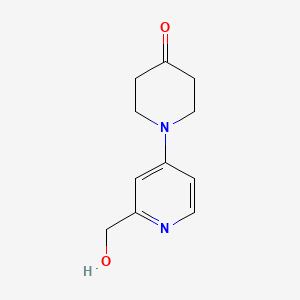
![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)
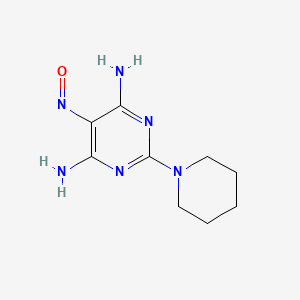
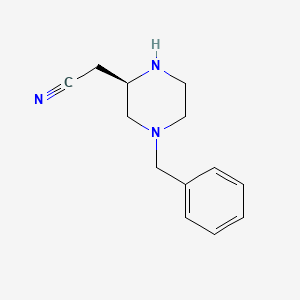

![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


